molecular formula C24H23FN2O5S B6560589 2-(4-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946336-26-1

2-(4-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6560589
CAS No.: 946336-26-1
M. Wt: 470.5 g/mol
InChI Key: UYTHLZDPCDVMSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 4-methoxybenzenesulfonyl group and at the 6-position with an acetamide-linked 4-fluorophenoxy moiety. The sulfonamide and fluorinated aryl groups are critical for its bioactivity, likely targeting nuclear receptors like RORγ or enzymes such as acetylcholinesterase (AChE) or monoacylglycerol acyltransferase (MGAT) . Its synthesis would involve sequential sulfonylation, acetamide coupling, and fluorophenoxy introduction, akin to methods in and .

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5S/c1-31-20-9-11-22(12-10-20)33(29,30)27-14-2-3-17-15-19(6-13-23(17)27)26-24(28)16-32-21-7-4-18(25)5-8-21/h4-13,15H,2-3,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTHLZDPCDVMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorophenoxy group and a tetrahydroquinoline moiety. Its molecular formula is C19H20FNO3SC_{19}H_{20}FNO_3S with a molecular weight of approximately 357.43 g/mol.

Anticonvulsant Activity

Research indicates that derivatives of acetamides often exhibit anticonvulsant properties. A study evaluating various acetamide derivatives found that specific structural modifications significantly influenced their efficacy against seizures in animal models. The compound may share similar mechanisms, particularly in modulating neuronal voltage-sensitive sodium channels, which are critical in seizure activity regulation .

Anticancer Potential

The sulfonamide group present in the compound suggests potential anticancer activity. Compounds with similar structures have been shown to inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and apoptosis. For instance, studies on arylsulfonamides have demonstrated their ability to inhibit Mcl-1, an anti-apoptotic protein associated with various cancers .

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. The presence of the methoxybenzenesulfonyl group may enhance this activity by interfering with inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Study 1: Anticonvulsant Screening

In a study assessing the anticonvulsant activity of various derivatives, compounds similar to the one discussed were tested using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) models. Results indicated that certain derivatives exhibited significant protective effects against seizures at specific doses (100 mg/kg), suggesting that structural features play a crucial role in their efficacy .

Study 2: Anticancer Efficacy

Another study explored the anticancer effects of sulfonamide derivatives on human cancer cell lines. The findings revealed that compounds with a sulfonamide moiety inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This highlights the potential for developing new cancer therapies based on modifications of the sulfonamide structure .

The biological activities of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar compounds have been shown to affect sodium channels, influencing neuronal excitability and seizure thresholds.
  • Apoptosis Induction : By inhibiting anti-apoptotic proteins such as Mcl-1, these compounds may promote programmed cell death in cancer cells.
  • Inflammatory Pathway Interference : The sulfonamide component may disrupt signaling pathways associated with inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Tetrahydroquinoline/Tetrahydroisoquinoline Cores

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Substituents (Position) Biological Target / Activity Potency (IC₅₀/EC₅₀) Reference
Target Compound Tetrahydroquinoline 1: 4-MeO-Benzenesulfonyl; 6: 4-F-PhO-Acetamide RORγ (hypothesized) N/A
SR1078 Tetrahydroquinoline Sulfonamide derivatives RORα/γ inverse agonist 1–3 μM
N-(1-(4-Fluorophenyl)sulfonyl)-... (e.g., 2,4-difluoro analog) Tetrahydroquinoline 1: 4-F-Ph-Sulfonyl; 7: 2,4-difluoro-benzene RORγ inverse agonist <1 μM
G502-0095 (N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenyl)acetamide) Tetrahydroquinoline 1: Furan-carbonyl; 6: 4-Cl-Ph-Acetamide Unknown (structural analog) N/A
Compound 20 () Tetrahydroisoquinoline 6: Methoxy; 7: Piperidin-1-yl-ethoxy Orexin 1 receptor antagonist N/A
Tacrine-Coumarin 2a (N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]acetamide) Acridine-Tacrine hybrid Tacrine core + coumarin-acetamide Topoisomerase inhibitor (A549 cells) N/A
Key Observations:

Sulfonamide vs. Carbonyl Groups : The target compound’s 4-methoxybenzenesulfonyl group (Position 1) contrasts with furan-carbonyl (G502-0095) or benzylcarbamoyl () substituents. Sulfonamides enhance binding to RORγ via polar interactions, as seen in SR1078 and related ROR agonists .

Fluorinated Aryl Groups: The 4-fluorophenoxy moiety (Position 6) parallels fluorine-containing RORγ ligands (e.g., 2,4-difluoro analog in ), where fluorine improves metabolic stability and hydrophobic binding.

Position-Specific Effects: In tetrahydroisoquinolines (), substituents at Positions 6 and 7 dictate receptor selectivity. The target’s 6-position acetamide may similarly influence target engagement.

Key Insights:

Synthetic Feasibility : High-yield routes (e.g., 90% for orexin antagonists in ) suggest the target compound’s synthesis could be optimized using similar coupling strategies .

Fluorine Impact: Fluorine in the target’s 4-fluorophenoxy group may enhance potency compared to non-fluorinated analogs, as seen in RORγ ligands where fluorine reduces IC₅₀ by >10-fold .

Functional Group Analysis

  • Acetamide Linkage : Critical for hydrogen bonding in AChE inhibitors (e.g., tacrine-coumarin derivatives in ) and RORγ ligands. The target’s acetamide may similarly anchor to catalytic sites.
  • 4-Methoxybenzenesulfonyl : This group’s electron-donating methoxy enhances sulfonamide stability, contrasting with electron-withdrawing groups in SR1078 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.